N-[3-(benzylamino)quinoxalin-2-yl]-4-fluorobenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-[3-(benzylamino)quinoxalin-2-yl]-4-fluorobenzenesulfonamide” is a chemical compound with the molecular formula C21H17FN4O2S . It is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound . Quinoxaline and its derivatives have many pharmaceutical and industrial applications .
Molecular Structure Analysis
The molecular structure of “N-[3-(benzylamino)quinoxalin-2-yl]-4-fluorobenzenesulfonamide” consists of a quinoxalin-2-yl group attached to a benzylamino group and a 4-fluorobenzenesulfonamide group . The average mass of the molecule is 408.449 Da, and the monoisotopic mass is 408.105621 Da .Applications De Recherche Scientifique
Anticancer Applications
A significant body of research has highlighted the potential of quinoxaline derivatives in cancer treatment. For instance, some novel quinoline derivatives have been synthesized and evaluated for their anticancer activity, with certain compounds showing promising in vitro cytotoxic activity against various cancer cell lines. These compounds, through different mechanisms, including the activation of apoptotic genes and disruption of tubulin polymerization, demonstrate their potential in cancer therapy (Ghorab et al., 2008; Srikanth et al., 2016).
Radiosensitizing Effects
Further studies have explored the radiosensitizing properties of quinoxaline derivatives. Compounds synthesized from quinoxaline sulfonamides were tested for their ability to enhance the effectiveness of radiation therapy in cancer treatment, showing higher activity compared to doxorubicin (Ghorab et al., 2011).
Enzyme Inhibition
Quinoxaline derivatives have also been investigated for their enzyme inhibition capabilities, notably against human carbonic anhydrase enzymes. Certain derivatives exhibited remarkable inhibition potency, which is crucial for developing treatments for conditions where enzyme activity is a contributing factor (Buemi et al., 2019).
Orientations Futures
Quinoxaline and its derivatives have shown promising pharmacological effects like antifungal, antibacterial, antiviral, and antimicrobial activities . They have become a crucial component in drugs used to treat various diseases, certifying them a great future in medicinal chemistry . This paves the way for further development of drug discovery in the wide spectrum of its biological importance .
Propriétés
IUPAC Name |
N-[3-(benzylamino)quinoxalin-2-yl]-4-fluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN4O2S/c22-16-10-12-17(13-11-16)29(27,28)26-21-20(23-14-15-6-2-1-3-7-15)24-18-8-4-5-9-19(18)25-21/h1-13H,14H2,(H,23,24)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COUMMSCYICFFSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(benzylamino)quinoxalin-2-yl]-4-fluorobenzenesulfonamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.